molecular formula C14H16N2O4 B13171545 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one

Katalognummer: B13171545
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: QEURCTIZPBVFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one is an organic compound characterized by a piperidinone ring substituted with a 3-nitrophenyl group and a propanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)-3-propanoylpiperidin-2-one.

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Substitution: 1-(3-Substituted phenyl)-3-propanoylpiperidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials.

Wirkmechanismus

The mechanism of action of 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets, which may include enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one derivatives: Compounds with similar structures but different substituents on the phenyl or piperidinone rings.

    3-Nitroacetophenone: A compound with a similar nitrophenyl group but different core structure.

    N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: A compound with a similar nitrophenyl group but different functional groups and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its piperidinone core and nitrophenyl substituent make it a versatile compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

1-(3-nitrophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16N2O4/c1-2-13(17)12-7-4-8-15(14(12)18)10-5-3-6-11(9-10)16(19)20/h3,5-6,9,12H,2,4,7-8H2,1H3

InChI-Schlüssel

QEURCTIZPBVFAW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.